![molecular formula C19H13FN4O2 B2565345 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile CAS No. 1172297-16-3](/img/structure/B2565345.png)
4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile
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Overview
Description
This compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, and a pyrrolidinone ring. These groups are common in many pharmaceuticals and could suggest that this compound has some biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone and oxadiazole rings in separate steps, followed by their connection via a suitable coupling reaction . The fluorophenyl group could be introduced via a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the oxadiazole and pyrrolidinone rings would introduce some rigidity into the structure, potentially affecting its interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the fluorophenyl, oxadiazole, and pyrrolidinone groups. For example, the fluorine atom on the phenyl ring could be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its absorption and distribution in the body .Scientific Research Applications
Structure-Activity Relationships and Biological Activities
Several studies have explored the structure-activity relationships of compounds similar to 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile. These investigations often aim to understand how variations in the molecular structure can influence biological activity, including the ability to interact with specific biological targets or receptors. For example, research on structurally related benzoxadiazoles and oxadiazoles has identified compounds with potent activity against various biological targets, such as metabotropic glutamate receptors and enzymes involved in cancer cell proliferation (L. Tehrani et al., 2005).
Synthesis and Chemical Properties
The synthesis of compounds like 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile and their chemical properties are of interest to researchers looking to develop new molecules with enhanced biological activities or specific chemical properties. Studies detail the synthetic routes to create these molecules and analyze their structural characteristics through various spectroscopic methods (H. Khalid et al., 2016).
Potential Therapeutic Applications
Research into the therapeutic applications of 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile and related compounds has identified potential uses in treating various diseases. For instance, compounds within this chemical class have shown promise as antitubercular agents, suggesting their role in developing new treatments for tuberculosis. The effectiveness of these compounds against Mycobacterium tuberculosis has been demonstrated through in vitro studies and supported by pharmacophore modeling and molecular docking analyses (S. Joshi et al., 2015).
Molecular Docking and Drug Design
Molecular docking studies of 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile analogs have contributed to understanding how these molecules interact with biological targets at the molecular level. Such research facilitates the rational design of new drugs by identifying key interactions between the compound and its target, potentially leading to the development of more effective and selective therapeutic agents (Pradip K. Bera et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2/c20-15-5-7-16(8-6-15)24-11-14(9-17(24)25)18-22-19(26-23-18)13-3-1-12(10-21)2-4-13/h1-8,14H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSQJIBLFUWXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile |
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